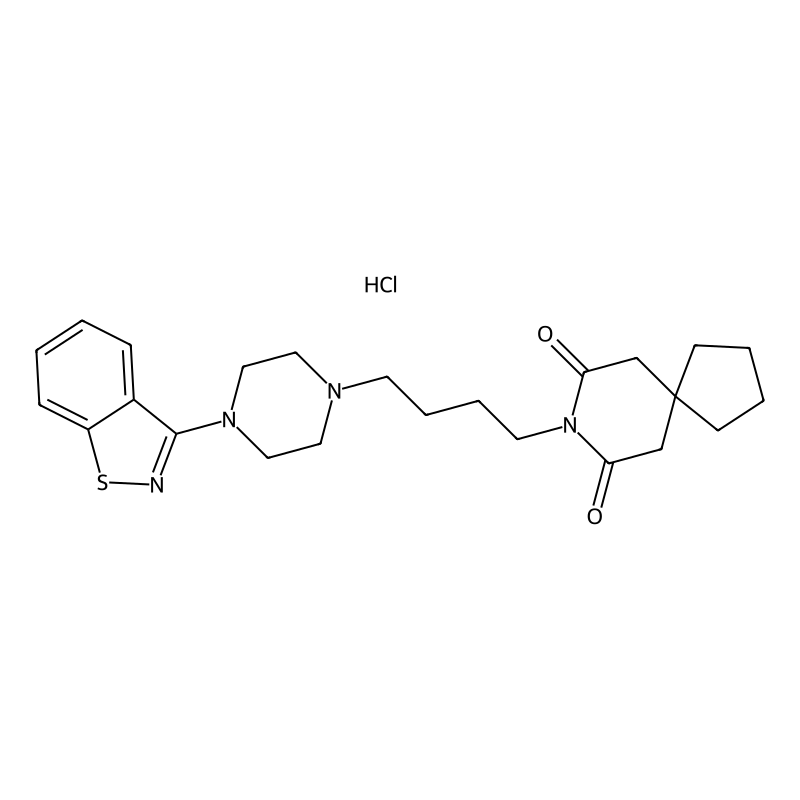Tiospirone hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tiospirone hydrochloride is a chemical compound classified as an antipsychotic agent. Its chemical formula is C24H33ClN4O2S, and it possesses a molecular weight of 448.06 g/mol. This compound is known for its structural features, including a thiophene ring and a piperazine moiety, which contribute to its pharmacological properties. Tiospirone hydrochloride is primarily utilized in the treatment of psychiatric disorders and has shown efficacy in reducing symptoms associated with tardive dyskinesia, particularly in animal models such as Cebus apella monkeys .
Understanding Dopamine Function:
Tiospirone acts as a dopamine D2 receptor partial agonist, meaning it partially activates these receptors in the brain. This mechanism differs from typical antipsychotics, which primarily block dopamine D2 receptors. Researchers are investigating Tiospirone's potential to help understand the role of dopamine in various neurological and psychiatric disorders by observing its effects on brain activity and behavior in animal models and human studies. Source: National Institutes of Health (NIH): )
Treatment of Schizophrenia and Related Disorders:
While not widely used as a first-line treatment, Tiospirone has been studied as a potential therapeutic option for schizophrenia and other psychotic disorders. Research suggests it may be effective in managing positive symptoms like hallucinations and delusions, with a potentially lower risk of side effects compared to some other antipsychotics. However, more research is needed to determine its long-term efficacy and safety profile in larger patient populations. Source: International Journal of Neuropsychopharmacology: )
Investigating Other Neurological Applications:
Beyond schizophrenia, Tiospirone's potential is being explored in various neurological conditions. Studies have investigated its effects on:
- Anxiety disorders: Research suggests Tiospirone may have anxiolytic (anxiety-reducing) properties, but further investigation is needed to determine its effectiveness compared to established treatments. Source: Neuropsychopharmacology: )
- Depression: While limited, some studies suggest Tiospirone might have antidepressant effects, but more research is necessary to establish its efficacy and safety for this purpose. Source: Pharmacology, Biochemistry, and Behavior: )
- Substance use disorders: Preliminary research suggests Tiospirone may help manage symptoms of cocaine and alcohol dependence, but further investigation is needed to confirm these findings. Source: The American Journal of Psychiatry: )
- Oxidation: The compound can participate in oxidation reactions, particularly involving its aliphatic side chains. This may lead to the formation of various oxidized derivatives.
- Hydrolysis: In aqueous environments, Tiospirone hydrochloride may undergo hydrolysis, affecting its stability and bioavailability.
- Alkylation: The presence of nucleophilic sites within the molecule allows for potential alkylation reactions, which could modify its pharmacological properties .
Tiospirone hydrochloride exhibits significant biological activity as an antipsychotic agent. It primarily acts on serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety. Additionally, Tiospirone has been shown to interact with dopamine receptors, contributing to its antipsychotic effects. Its unique mechanism helps mitigate symptoms of tardive dyskinesia and other movement disorders without exacerbating psychotic symptoms .
The synthesis of Tiospirone hydrochloride involves several chemical steps:
- Formation of the Thiophene Ring: A key intermediate containing a thiophene structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Moiety Introduction: The piperazine component is introduced via nucleophilic substitution reactions.
- Hydrochloride Salt Formation: The final product is obtained by reacting Tiospirone with hydrochloric acid to form Tiospirone hydrochloride, enhancing its solubility and stability .
Tiospirone hydrochloride is primarily used in the field of psychiatry for:
- Treatment of Schizophrenia: It helps manage symptoms associated with schizophrenia.
- Management of Tardive Dyskinesia: The compound has been specifically noted for its effectiveness in reducing tardive dyskinesia symptoms in patients undergoing long-term antipsychotic therapy.
- Anxiolytic Effects: Due to its action on serotonin receptors, it may also be beneficial in treating anxiety disorders .
Studies have indicated that Tiospirone hydrochloride interacts with various biological targets:
- Serotonin Receptors: It shows a strong affinity for 5-HT1A receptors, which are implicated in mood regulation.
- Dopamine Receptors: Interaction with dopamine D2 receptors contributes to its antipsychotic properties.
- Potential Drug Interactions: Research suggests that co-administration with other psychotropic medications may alter its efficacy and safety profile .
Several compounds share structural or functional similarities with Tiospirone hydrochloride. Here are some notable examples:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| Buspirone | Both act on serotonin receptors; anxiolytic effects | Primarily used for anxiety; less potent as an antipsychotic |
| Risperidone | Antipsychotic properties; dopamine receptor activity | Broader spectrum of receptor activity; more common for schizophrenia |
| Quetiapine | Antipsychotic effects; serotonin and dopamine interaction | Sedative properties; used for bipolar disorder |
| Aripiprazole | Partial agonist at dopamine receptors | Unique mechanism as a partial agonist; less sedation |
| Olanzapine | Similar therapeutic uses in psychosis | Greater weight gain side effects; broader receptor profile |
Tiospirone hydrochloride stands out due to its specific action on tardive dyskinesia and its unique pharmacological profile that minimizes exacerbation of psychotic symptoms while providing therapeutic benefits .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
KEGG Target based Classification of Drugs
Other transporters
Auxiliary transport proteins (TC:8.A)
SIGMAR1 [HSA:10280] [KO:K20719]






